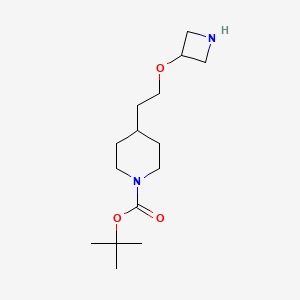

tert-Butyl 4-(2-(azetidin-3-yloxy)ethyl)piperidine-1-carboxylate

Description

Structure and Synthesis:

tert-Butyl 4-(2-(azetidin-3-yloxy)ethyl)piperidine-1-carboxylate is a piperidine derivative featuring an azetidine-3-yloxyethyl substituent at the 4-position of the piperidine ring and a tert-butyl carbamate (Boc) protecting group. This compound is typically synthesized via reductive amination or nucleophilic substitution reactions. For example, tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate (a precursor) reacts with azetidin-3-ol derivatives under optimized conditions to yield the target compound .

Properties

Molecular Formula |

C15H28N2O3 |

|---|---|

Molecular Weight |

284.39 g/mol |

IUPAC Name |

tert-butyl 4-[2-(azetidin-3-yloxy)ethyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)17-7-4-12(5-8-17)6-9-19-13-10-16-11-13/h12-13,16H,4-11H2,1-3H3 |

InChI Key |

ZMBIETRAESCASJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCOC2CNC2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of tert-Butyl 4-(2-(azetidin-3-yloxy)ethyl)piperidine-1-carboxylate

Detailed Synthetic Route

Step 1: Synthesis of tert-Butyl 4-hydroxyethylpiperidine-1-carboxylate Intermediate

- Starting from commercially available piperidine derivatives, the nitrogen is protected by reaction with tert-butyl chloroformate under basic conditions (e.g., sodium bicarbonate or triethylamine) to form the Boc-protected piperidine.

- The 4-position of the piperidine ring is functionalized with a hydroxyethyl group through nucleophilic substitution or alkylation reactions.

Step 2: Preparation of Azetidin-3-yloxy Intermediate

- The azetidine ring is formed via cyclization reactions of appropriate haloalkylamines or azetidine precursors under basic conditions.

- Alternatively, azetidin-3-ol or its derivatives can be prepared and converted to a reactive intermediate such as an azetidin-3-yloxy leaving group.

Step 3: Coupling of Azetidin-3-yloxyethyl Group to Boc-Piperidine

- The azetidin-3-yloxy moiety is attached to the Boc-protected piperidine through nucleophilic substitution, typically using the hydroxy group on the piperidine side chain reacting with an azetidin-3-yl halide or tosylate.

- Conditions often involve polar aprotic solvents such as N,N-dimethylacetamide or dimethylformamide at elevated temperatures (70–100°C).

- Bases such as potassium carbonate or cesium fluoride are used to facilitate the reaction.

Step 4: Purification and Isolation

- The crude reaction mixture is concentrated under reduced pressure.

- Purification is achieved by silica gel column chromatography using gradients of ethyl acetate and hexane or dichloromethane.

- Final product purity is confirmed by NMR, mass spectrometry, and HPLC.

Representative Reaction Conditions and Yields

| Step | Reaction Conditions | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Boc protection of piperidine | Piperidine, tert-butyl chloroformate, base | Dichloromethane | 0–25°C | 2–4 h | 85–95 | Standard carbamate protection |

| 2 | Azetidine ring formation | Haloalkylamine precursors, base | DMF or DMA | 50–90°C | 6–12 h | 60–75 | Cyclization under basic conditions |

| 3 | Coupling azetidin-3-yloxyethyl to Boc-piperidine | Boc-piperidine intermediate, azetidinyl tosylate, K2CO3 or CsF | DMA or DMF | 85–100°C | 12–24 h | 58–84 | Nucleophilic substitution |

| 4 | Purification | Silica gel chromatography | Hexane/EtOAc gradient | Ambient | N/A | >95 purity | Confirmed by analytical methods |

Analytical Characterization and Quality Control

- Nuclear Magnetic Resonance Spectroscopy (NMR): 1H and 13C NMR confirm the presence of the Boc group, piperidine ring, and azetidin-3-yloxy linkage. Characteristic chemical shifts include tert-butyl protons (~1.4 ppm, singlet) and azetidine methylene protons.

- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak consistent with the molecular formula of the compound.

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection at 254 nm is used to assess purity, typically achieving >95% purity after purification.

- Melting Point: Reported melting points range around 190–200°C, indicative of compound purity and identity.

Industrial and Scale-Up Considerations

- Industrial synthesis optimizes reaction times, temperatures, and solvent volumes to maximize yield and minimize impurities.

- Use of continuous flow reactors and automated purification systems can improve reproducibility and throughput.

- Careful control of moisture and temperature is essential to prevent Boc deprotection or side reactions.

- Waste management and solvent recovery are critical for environmental compliance.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-(azetidin-3-yloxy)ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

tert-Butyl 4-(2-(azetidin-3-yloxy)ethyl)piperidine-1-carboxylate is a chemical compound with a unique structure that includes a piperidine ring, a tert-butyl ester group, and an azetidin-3-yloxy substituent. It has a molecular weight of 240.34 g/mol.

Applications in Medicinal Chemistry

This compound is often utilized in medicinal chemistry because of its potential biological activities and applications in drug development. Research indicates that this compound exhibits promising biological activities, particularly in the realm of pharmacology. Its structure suggests potential interactions with various biological targets, including receptors and enzymes involved in neurological pathways. Preliminary studies have shown that it may influence neurotransmitter systems, making it a candidate for investigating therapeutic effects in conditions such as anxiety or depression.

Interaction studies involving this compound focus on its binding affinity to specific receptors and enzymes. These studies help elucidate its mechanism of action and potential therapeutic uses. For instance, investigations into its interaction with serotonin receptors could provide insights into its efficacy as an antidepressant or anxiolytic agent.

Several compounds share structural similarities with this compound, but what sets it apart from these similar compounds is its specific azetidinyl substituent, which may confer unique pharmacological properties not present in other piperidine derivatives. This uniqueness could lead to different biological activities and therapeutic potentials, making it a valuable candidate for further research in drug discovery.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-(azetidin-3-yloxy)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : Based on structural analogs (e.g., tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate), the molecular weight is estimated to be ~300–350 g/mol.

- Solubility : Likely soluble in polar aprotic solvents (e.g., THF, DMF) due to the Boc group and heterocyclic substituents .

- Applications : Such compounds are intermediates in medicinal chemistry, particularly in kinase inhibitors (e.g., MST3/4) and allosteric modulators (e.g., M5 PAMs) .

Key Findings:

Synthetic Efficiency :

- Tosyloxyethyl derivatives (e.g., ) achieve higher purity (98%) due to stable intermediates, whereas azetidine-containing analogs require stringent reaction control to maintain ~80% yields .

- Reductive amination (method B in ) is preferred for azetidine derivatives, while nucleophilic substitutions (e.g., with NaH/THF in ) are used for pyrimidine-linked analogs.

Biological Relevance: Azetidine and pyridopyrimidinone derivatives (e.g., ) show potent kinase inhibition (IC₅₀ < 100 nM), whereas hydroxypropyl analogs () prioritize solubility and CNS penetration. Compounds with trifluoromethyl groups (e.g., ) exhibit enhanced metabolic stability but lower solubility.

Safety Profiles: Azetidine derivatives lack explicit toxicity data but require PPE (respirators, gloves) due to structural similarity to irritants like tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.